Diisopropyl 3-(2-methoxy-2-oxoethyl)cyclobutane-1,1-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diisopropyl 3-(2-methoxy-2-oxoethyl)cyclobutane-1,1-dicarboxylate is a chemical compound with the molecular formula C15H24O6 and a molecular weight of 300.35 g/mol . This compound is known for its versatility and is used in various scientific research applications.
Preparation Methods
The synthesis of Diisopropyl 3-(2-methoxy-2-oxoethyl)cyclobutane-1,1-dicarboxylate involves several steps. One common method includes the reaction of cyclobutane-1,1-dicarboxylic acid with isopropyl alcohol in the presence of a catalyst to form the diisopropyl ester. This intermediate is then reacted with 2-methoxy-2-oxoethyl chloride under controlled conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Diisopropyl 3-(2-methoxy-2-oxoethyl)cyclobutane-1,1-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Diisopropyl 3-(2-methoxy-2-oxoethyl)cyclobutane-1,1-dicarboxylate is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, including drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Diisopropyl 3-(2-methoxy-2-oxoethyl)cyclobutane-1,1-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Diisopropyl 3-(2-methoxy-2-oxoethyl)cyclobutane-1,1-dicarboxylate can be compared with similar compounds such as:
- Diethyl 3-(2-methoxy-2-oxoethyl)cyclobutane-1,1-dicarboxylate
- Dimethyl 3-(2-methoxy-2-oxoethyl)cyclobutane-1,1-dicarboxylate
These compounds share similar structures but differ in the ester groups attached to the cyclobutane ring. The unique properties of this compound, such as its specific reactivity and stability, make it particularly valuable for certain applications .
Properties
Molecular Formula |
C15H24O6 |
---|---|
Molecular Weight |
300.35 g/mol |
IUPAC Name |
dipropan-2-yl 3-(2-methoxy-2-oxoethyl)cyclobutane-1,1-dicarboxylate |
InChI |
InChI=1S/C15H24O6/c1-9(2)20-13(17)15(14(18)21-10(3)4)7-11(8-15)6-12(16)19-5/h9-11H,6-8H2,1-5H3 |
InChI Key |
XYGACFZGSHTJPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1(CC(C1)CC(=O)OC)C(=O)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.